gamma-Glutamyl tyramine

enzyme specificity methanofuran biosynthesis ATP-grasp ligase

Gamma-glutamyl tyramine (γ-glutamyltyramine) is an L-glutamine derivative formed by condensation of the side-chain γ-carboxyl group of glutamic acid with the amine group of tyramine; it is classified as a dicarboxylic acid monoamide. This compound functions as a dedicated biosynthetic intermediate in archaeal methanofuran cofactor biosynthesis and serves as a naturally occurring conjugate of the biogenic amine tyramine in invertebrate nervous systems.

Molecular Formula C13H18N2O4
Molecular Weight 266.29 g/mol
CAS No. 65520-56-1
Cat. No. B14472489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegamma-Glutamyl tyramine
CAS65520-56-1
Molecular FormulaC13H18N2O4
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCNC(CCC(=O)N)C(=O)O)O
InChIInChI=1S/C13H18N2O4/c14-12(17)6-5-11(13(18)19)15-8-7-9-1-3-10(16)4-2-9/h1-4,11,15-16H,5-8H2,(H2,14,17)(H,18,19)/t11-/m0/s1
InChIKeyHSYMWRKZTLQPMR-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gamma-Glutamyl Tyramine (CAS 65520-56-1) – Compound Overview for Scientific Procurement & Differentiation


Gamma-glutamyl tyramine (γ-glutamyltyramine) is an L-glutamine derivative formed by condensation of the side-chain γ-carboxyl group of glutamic acid with the amine group of tyramine; it is classified as a dicarboxylic acid monoamide [1]. This compound functions as a dedicated biosynthetic intermediate in archaeal methanofuran cofactor biosynthesis and serves as a naturally occurring conjugate of the biogenic amine tyramine in invertebrate nervous systems [2]. Its physicochemical properties (XLogP3 = −2, TPSA = 113 Ų, molecular weight 266.29 g mol⁻¹) are computed but experimentally consistent across authoritative databases [1].

Why Generic Substitution of Gamma-Glutamyl Tyramine Fails – Comparator-Based Rationale


Gamma-glutamyl tyramine cannot be interchanged with structurally similar γ-glutamyl amines (e.g., γ-glutamyl dopamine or γ-glutamyl octopamine) or with its biogenic amine precursor tyramine, because each conjugate is processed by distinct, often non-overlapping enzyme systems. The biosynthetic ligase MfnD exhibits strict substrate specificity: it forms γ-glutamyltyramine from tyramine and L-glutamate but yields no product when tyrosine or phenylalanine replaces tyramine, and shows no activity with furyltyramine [1]. Downstream, the coupling enzyme MfnF exclusively condenses γ-glutamyltyramine with F1-PP to build the methanofuran core—γ-glutamyl octopamine cannot enter this pathway [2]. Consequently, procurement of a generic ‘γ-glutamyl amine’ without defining the amine moiety introduces risks of pathway-incompatible or analytically non-interchangeable material.

Quantitative Differentiation Evidence for Gamma-Glutamyl Tyramine vs. Closest Analogs


MfnD Ligase Substrate Orthogonality: Tyramine vs. Tyrosine and Phenylalanine

The MfnD tyramine–L-glutamate ligase (EC 6.3.4.24) from Methanocaldococcus fervens produces γ-glutamyltyramine with a kcat of 4.8 s⁻¹ and a Km of 0.8 mM for tyramine at pH 6.7, 70 °C [1]. Substitution of tyramine with L-tyrosine or L-phenylalanine results in zero detectable product formation, confirming absolute structural discrimination at the amine substrate site [1][2]. The kcat/Km for tyramine is 0.006 s⁻¹ µM⁻¹, while the corresponding values for tyrosine and phenylalanine are effectively zero [2]. This specificity is not shared by the class of ATP-grasp enzymes in general, as exemplified by glutathione synthetase which accepts glycine in place of glutamate [1].

enzyme specificity methanofuran biosynthesis ATP-grasp ligase

MfnD Nucleotide Cosubstrate Stringency: ATP vs. UTP, CTP, and GTP

MfnD exhibits profound preference for ATP as the phosphate donor. With ATP, relative activity is set to 100%; activities with UTP (<0.2% of ATP), CTP (<0.08%), and GTP (<0.04%) are negligible [1]. The apparent Km for ATP is 1.5 mM (wild-type) and kcat = 5.9 s⁻¹ [2]. This nucleotide selectivity profile is shared by no other γ-glutamylamine-forming ligase with reported data and contrasts with broader nucleotide tolerance seen in certain glutamine synthetases [1].

nucleotide specificity ligase kinetics methanofuran

Analytical Differentiation: Gamma-Glutamyltyramine as an Internal Standard Achieves 80-pg Detection Limit for γ-Glutamyl Conjugates

In a validated GC-MS method for quantifying γ-glutamyl conjugates in snail nervous tissue, γ-glutamyltyramine was selected as the internal standard because its endogenous concentration was low relative to the target analytes, minimizing interference [1]. Derivatisation with pentafluoropropionic anhydride and trifluoroethanol produced abundant ions suitable for selective ion monitoring, yielding a limit of detection of ca. 80 pg of γ-glutamyl conjugate per tissue [1]. Calibration curves were linear over the examined range [1]. Alternative internal standards such as γ-glutamyl octopamine or γ-glutamyl dopamine were unsuitable because they are endogenous analytes present at quantifiable levels, which would compromise accuracy [1].

GC-MS quantification internal standard trace analysis

Biological Role Orthogonality: Gamma-Glutamyl Tyramine vs. Gamma-Glutamyl Octopamine in the Limulus Visual System

In the Limulus (horseshoe crab) visual system, both γ-glutamyl tyramine and γ-glutamyl octopamine are normal metabolic products of amine metabolism and are co-stored in octopamine-rich tissues, yet only γ-glutamyl octopamine—not γ-glutamyl tyramine—increases the sensitivity of the lateral eye to light upon release [1]. Both conjugates are released from Limulus eyes in response to depolarization, demonstrating parallel formation but distinct physiological effector function [1]. This establishes a functional divergence within the same conjugate class: the octopamine conjugate acts as an intercellular messenger, whereas the tyramine conjugate serves predominantly as a metabolic reservoir or biosynthetic intermediate without demonstrated signalling activity [1].

neuromodulator amine conjugate visual system

Gamma-Glutamyl Tyramine vs. Gamma-Glutamyl Tyrosine: Physicochemical and Pathway-Level Differentiation for Parenteral Nutrition Applications

The patent literature on soluble tyrosine sources for total parenteral nutrition (TPN) specifies γ-glutamyltyrosine (γ-GluTyr) as the tyrosine-delivery prodrug, not γ-glutamyltyramine [1]. While computed water solubility values for γ-glutamyltyrosine are reported as 0.99 g L⁻¹ (ALOGPS) [2], no analogous experimental solubility data for γ-glutamyltyramine are available. Critically, γ-glutamyltyramine, upon enzymatic cleavage, releases tyramine—a pressor amine capable of inducing hypertensive crisis if systemically accumulated—rather than tyrosine, which is metabolically channelled into protein synthesis or catecholamine biosynthesis [1]. This distinguishes the two compounds at the level of pharmacological safety and intended physiological endpoint.

solubility prodrug total parenteral nutrition

Best Research and Industrial Application Scenarios for Gamma-Glutamyl Tyramine Based on Quantified Evidence


Archaeal Methanofuran Biosynthesis Reconstitution & Enzyme Assay Development

Gamma-glutamyl tyramine is the obligatory intermediate for in vitro reconstitution of the methanofuran biosynthetic pathway. MfnD-catalysed synthesis of γ-glutamyltyramine proceeds with kcat = 4.8 s⁻¹ and Km(tyramine) = 0.8 mM (pH 6.7, 70 °C) [1]. The subsequent MfnF coupling enzyme exclusively accepts γ-glutamyltyramine, not other γ-glutamyl amines, to form the APMF-Glu core [2]. Any industrial biocatalysis campaign targeting methanofuran or its analogues must procure authentic γ-glutamyltyramine as both substrate for MfnF and analytical reference standard for pathway intermediate monitoring.

Quantitative GC-MS/MS or LC-MS/MS Analysis of γ-Glutamyl Biogenic Amine Conjugates in Invertebrate Tissues

Gamma-glutamyl tyramine is the validated internal standard for low-abundance γ-glutamyl conjugate quantification. The Zhou et al. (1993) method achieves a limit of detection of 80 pg per tissue for γ-glutamyl conjugates using γ-glutamyltyramine as the internal standard, with linear calibration curves under negative-ion chemical ionisation GC-MS [1]. Laboratories quantifying γ-glutamyl dopamine, γ-glutamyl octopamine, or γ-glutamyl serotonin in molluscan or arthropod nervous tissues should procure high-purity γ-glutamyltyramine as the spike-in standard to ensure method accuracy and inter-laboratory reproducibility.

Comparative Neurochemical Studies of Biogenic Amine Inactivation Pathways in Invertebrates

The functional divergence between γ-glutamyl tyramine (metabolically inert reservoir) and γ-glutamyl octopamine (light-sensitivity modulator) established in the Limulus visual system provides a naturally occurring structure–function pair for probing amine conjugation biology [1]. Neuroscientists investigating amine inactivation via γ-glutamylation in molluscs (Aplysia, Helix) or arthropods require both conjugates as authentic standards for HPLC-based identification and as pharmacological probes to dissect conjugate-specific receptor or transporter interactions.

ATP-Grasp Enzyme Engineering and Substrate-Scaffold Studies

MfnD represents the first example of an ATP-grasp enzyme activating the γ-carboxylate of glutamate, making it a unique template for protein engineering efforts aimed at expanding the substrate scope of carboxylate-amine ligases [1]. The enzyme's absolute discrimination against tyrosine and phenylalanine (zero product) and its >500-fold ATP preference over UTP [1] provide a stringent baseline for directed evolution campaigns. Industrial enzyme engineering programmes require γ-glutamyltyramine as both the positive-control product standard and the analytical benchmark for screening mutant libraries.

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